Methyl Icos-13-enoate Methyl Icos-13-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC3994294
InChI: InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h8-9H,3-7,10-20H2,1-2H3
SMILES: CCCCCCC=CCCCCCCCCCCCC(=O)OC
Molecular Formula: C21H40O2
Molecular Weight: 324.5 g/mol

Methyl Icos-13-enoate

CAS No.:

Cat. No.: VC3994294

Molecular Formula: C21H40O2

Molecular Weight: 324.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl Icos-13-enoate -

Specification

Molecular Formula C21H40O2
Molecular Weight 324.5 g/mol
IUPAC Name methyl icos-13-enoate
Standard InChI InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h8-9H,3-7,10-20H2,1-2H3
Standard InChI Key XQXARCJTXXEQEX-UHFFFAOYSA-N
SMILES CCCCCCC=CCCCCCCCCCCCC(=O)OC
Canonical SMILES CCCCCCC=CCCCCCCCCCCCC(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl Icos-13-enoate’s structure comprises a 20-carbon chain (CH3(CH2)7CH=CH(CH2)9COOCH3CH_3(CH_2)_7CH=CH(CH_2)_9COOCH_3), where the double bond at C13 introduces a kink in the hydrocarbon chain. This cis configuration reduces molecular packing efficiency, resulting in a lower melting point compared to saturated analogs. The ester functional group enhances solubility in nonpolar solvents, making it suitable for organic synthesis .

Physical Characteristics

Key physical properties include:

PropertyValueSource
Molecular Weight324.54 g/mol
State at Room TemperatureLiquid
Storage Conditions−20°C (to prevent oxidation)
DensityNot reported
Boiling PointNot reported

The liquid state at room temperature suggests weak intermolecular forces due to the cis double bond, a trait shared with other unsaturated FAMEs like methyl oleate .

Synthesis and Catalytic Modifications

Esterification of Eicosenoic Acid

Methyl Icos-13-enoate is synthesized via acid-catalyzed esterification of 13-eicosenoic acid with methanol:

CH3(CH2)7CH=CH(CH2)9COOH+CH3OHH+CH3(CH2)7CH=CH(CH2)9COOCH3+H2OCH_3(CH_2)_7CH=CH(CH_2)_9COOH + CH_3OH \xrightarrow{H^+} CH_3(CH_2)_7CH=CH(CH_2)_9COOCH_3 + H_2O

This method yields high purity but requires careful control of reaction conditions to avoid isomerization .

Cross-Metathesis Reactions

Ruthenium-based catalysts, such as Grubbs catalyst (G2), enable cross-metathesis (CM) of Methyl Icos-13-enoate with unsaturated substrates. For example, CM with eugenol (4-allyl-2-methoxyphenol) produces bifunctional esters with applications in polymer chemistry:

Methyl Icos-13-enoate+EugenolG2Allylated Esters+Byproducts\text{Methyl Icos-13-enoate} + \text{Eugenol} \xrightarrow{\textbf{G2}} \text{Allylated Esters} + \text{Byproducts}

These reactions achieve >90% conversion and >98% selectivity under optimized conditions (0.1–0.2 mol% catalyst, 50°C) . The process highlights the compound’s utility in generating value-added chemicals from renewable feedstocks.

Biological and Industrial Applications

Lipid Metabolism and Membrane Dynamics

As a FAME, Methyl Icos-13-enoate may influence lipid bilayer fluidity when incorporated into cell membranes. The cis double bond disrupts lipid packing, potentially modulating membrane-bound enzyme activity or receptor signaling . Hydrolysis by lipases releases 13-eicosenoic acid, which participates in β-oxidation and energy production pathways.

Biofuel Additives

Methyl Icos-13-enoate’s high energy density and oxidative stability make it a candidate for biodiesel blends. Its low melting point prevents fuel line clogging in cold climates, addressing a key limitation of saturated FAMEs .

Lubricant Synthesis

The ester’s long hydrocarbon chain and unsaturated moiety reduce friction coefficients in synthetic lubricants. CM-derived products exhibit enhanced thermal stability, suitable for high-temperature industrial applications .

Comparative Analysis with Structural Analogs

Methyl Icos-13-enoate shares functional similarities with other monounsaturated FAMEs but differs in chain length and double bond position:

CompoundMolecular FormulaDouble Bond PositionKey Distinction
Methyl OleateC19H36O2C_{19}H_{36}O_2C9Shorter chain; common in olive oil
Methyl ErucateC23H44O2C_{23}H_{44}O_2C13Longer chain; industrial uses
Methyl LinoleateC19H34O2C_{19}H_{34}O_2C9, C12Diunsaturated; oxidative instability

The C13 double bond in Methyl Icos-13-enoate balances rigidity and fluidity, offering intermediate properties between shorter and longer-chain analogs .

Challenges and Future Directions

Despite its potential, Methyl Icos-13-enoate faces challenges in large-scale production due to high catalyst costs in metathesis reactions . Future research should focus on:

  • Catalyst Optimization: Developing cheaper, reusable catalysts to improve CM efficiency.

  • Biological Studies: Elucidating its role in inflammation and cardiovascular health.

  • Environmental Impact: Assessing biodegradability in industrial applications.

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